molecular formula C6H12O2S B8770902 4-methyl-2-sulfanylpentanoic acid

4-methyl-2-sulfanylpentanoic acid

Cat. No.: B8770902
M. Wt: 148.23 g/mol
InChI Key: VOKMUKPTVFXIMU-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanylpentanoic acid is an organic compound with the molecular formula C6H12O2S It is a derivative of pentanoic acid, characterized by the presence of a methyl group at the fourth position and a sulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-sulfanylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-sulfanylpentanoic acid with a methylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 4-methyl-2-sulfanyl-2-pentenoic acid, which can be synthesized from readily available starting materials. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-sulfanylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: 4-Methyl-2-sulfinylpentanoic acid, 4-methyl-2-sulfonylpentanoic acid.

    Reduction: 4-Methyl-2-sulfanylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-sulfanylpentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds are known to be effective.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-sulfanylpentanoic acid involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

  • 2-Sulfanylpentanoic acid
  • 4-Methylpentanoic acid
  • 2-Methyl-2-sulfanylpentanoic acid

Comparison: 4-Methyl-2-sulfanylpentanoic acid is unique due to the simultaneous presence of both a methyl and a sulfanyl group, which imparts distinct chemical and biological properties. Compared to 2-sulfanylpentanoic acid, the additional methyl group in this compound can influence its reactivity and interaction with biological targets. Similarly, the presence of the sulfanyl group differentiates it from 4-methylpentanoic acid, providing additional sites for chemical modification and potential biological activity.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

4-methyl-2-sulfanylpentanoic acid

InChI

InChI=1S/C6H12O2S/c1-4(2)3-5(9)6(7)8/h4-5,9H,3H2,1-2H3,(H,7,8)

InChI Key

VOKMUKPTVFXIMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 0.43 M solution of sodium ethoxide (Solution A) was prepared with freshly cut sodium and anhydrous ethanol. An ethanol solution of Compound 1, (S)-2-mercapto-4-methylpentanoic acid (0.72 g in 25 mls), (solution B), was prepared. A 13.5 ml volume of solution A was slowly added to 15 ml of solution B under nitrogen atmosphere. The solution was stirred for five minutes, and the ethanol removed in vacuo, and the white solid repeatedly evaporated with benzene until dry. The resulting disodium salt of mercaptoleucine was dissolved in ~1 ml of dimethylsulfoxide (DMSO) to which was added 1.58 g of compound 2 dissolved in 2 mls of DMSO, and stirred overnight. The reaction mixture was combined with 175 ml of distilled water and extracted with 20 ml portions of ether three times and then acidified with 5N HCl with stirring at 0° C. The aqueous solution was re-extracted 3X with ethyl acetate. The extract was washed with a saturated NaCl solution and dried over sodium sulfate, filtered, and the ethyl acetate removed in vacuo yielding 1.05 g of a clear oil. This was crystallized from ethyl acetate and hexane; yielding a white solid; (0.83 g), (mp, 110-111), ([.varies.]25=52.5 (C0.88 l, MeoH)).
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Synthesis routes and methods II

Procedure details

A solution of D-Leucine (5 g) and potassium bromide (114 g) in 400 ml of 2.5 N H2SO4 was cooled to -5° C. in an ice salt bath. A cold solution of NANO2 (30 g/70 ml water, 0°-50° C.) was added dropwise with stirring. The reaction was allowed to proceed for ~14 hours at room temperature. The reaction was then extracted with 75 ml portions of ether three times. The ether extract was dried over anhydrous sodium sulfate. The solution was filtered and the ether was evaporated. The resulting clear oil, 2-bromo-4-methylpentanoic acid (Martin and Greco, (1968) J. Org. Chem. 33, 1275-1276) (18 g) was committed to a 250 ml solution of 33% sodium trithiocarbonate with stirring at 0° C. The reaction was stirred for 48 hrs and then acidified at 0° C. with judicious addition of 10N H2SO4. The acidified solution was then extracted with 75 ml portions of ether three times. The ether extracts were dried over anhydrous sodium sulfate, and subsequently the ether was removed in vacuo. The resulting yellowish oil (17 g) was vacuum distilled. The final yield was 15.3 g of (S)-2-mercapto-4-methylpentanoic acid; b.p. 92-93 (0.75 mmHg); [α]D 25=-23.2 (cl,MeOH).
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Synthesis routes and methods III

Procedure details

A total of 1.25 g. (6.5 mmoles) of the product prepared above is taken up in 2 ml. of water. Sufficient 1 N sodium hydroxide is added to dissolve the bromo acid. To this mixture, there is added 5 ml. of 40% sodium thiocarbonate and the vessel is closed and allowed to stand at room temperature for 24 hours. At the end of this period, the solution is acidified with 18 N. sulfuric acid, and extracted with 2 10 ml. portions of ethyl ether. The combined extracts are dried over anhydrous magnesium sulfate and filtered. The filtrate is concentrated to approximately half its volume and chromatographed on a silica gel column (2.2×30 cm). The original solution is eluted with 150 ml. of ethyl ether, and the product recovered by evaporation of the solvent in the eluate. The yield is approximately 34%. The Rf values (TLC) are 0.88 and 1.0 on silica gel and cellulose plates (n-butanol/acetic acid/water-12/3/5).
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